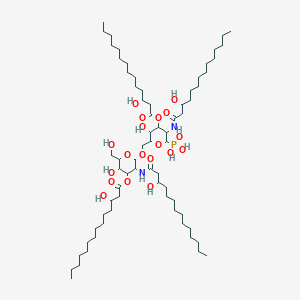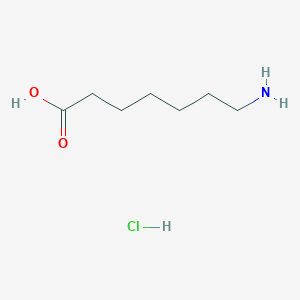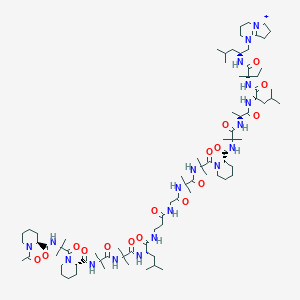
4-(Methylamino)pent-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylamino)pent-3-en-2-one, also known as Methylone, is a synthetic cathinone that belongs to the phenethylamine family. It is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. Methylone is structurally similar to MDMA (ecstasy) and is often sold as a substitute for it.
作用機序
4-(Methylamino)pent-3-en-2-one acts as a monoamine transporter substrate, which means that it binds to and is transported by the serotonin, dopamine, and norepinephrine transporters. Once inside the neuron, 4-(Methylamino)pent-3-en-2-one induces the release of these neurotransmitters into the synaptic cleft, leading to an increase in their extracellular concentrations. This increase in neurotransmitter levels is thought to underlie the psychoactive effects of 4-(Methylamino)pent-3-en-2-one.
生化学的および生理学的効果
4-(Methylamino)pent-3-en-2-one has been shown to have a wide range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. 4-(Methylamino)pent-3-en-2-one has been shown to produce oxidative stress in the brain, which may contribute to its neurotoxic effects.
実験室実験の利点と制限
4-(Methylamino)pent-3-en-2-one has several advantages for lab experiments. It is relatively easy to synthesize and is less expensive than MDMA. 4-(Methylamino)pent-3-en-2-one has a shorter duration of action than MDMA, which allows for more rapid experimentation. However, 4-(Methylamino)pent-3-en-2-one has several limitations as well. It is less potent than MDMA and may not produce the same effects. 4-(Methylamino)pent-3-en-2-one is also less studied than MDMA, and its long-term effects are not well understood.
将来の方向性
There are several future directions for research on 4-(Methylamino)pent-3-en-2-one. One area of interest is the study of its neurotoxic effects. 4-(Methylamino)pent-3-en-2-one has been shown to produce oxidative stress in the brain, which may lead to long-term damage. Another area of interest is the study of its potential therapeutic effects. 4-(Methylamino)pent-3-en-2-one has been shown to produce similar effects to MDMA, which has been studied for its potential therapeutic use in treating PTSD. Finally, more research is needed to understand the long-term effects of 4-(Methylamino)pent-3-en-2-one use and its potential for abuse.
合成法
4-(Methylamino)pent-3-en-2-one is synthesized from 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is a precursor for both MDMA and 4-(Methylamino)pent-3-en-2-one. The synthesis of 4-(Methylamino)pent-3-en-2-one involves the reduction of MDP2P with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and crystallized to obtain 4-(Methylamino)pent-3-en-2-one.
科学的研究の応用
4-(Methylamino)pent-3-en-2-one has been used in scientific research to study its effects on the central nervous system. It is a potent releaser of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. 4-(Methylamino)pent-3-en-2-one has been shown to produce similar effects to MDMA, such as increased sociability, empathy, and euphoria. However, 4-(Methylamino)pent-3-en-2-one is less potent than MDMA and has a shorter duration of action.
特性
IUPAC Name |
(E)-4-(methylamino)pent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(7-3)4-6(2)8/h4,7H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMKFVXIVPDFBL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)pent-3-en-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)
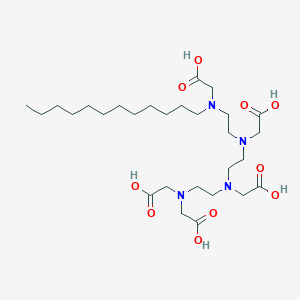
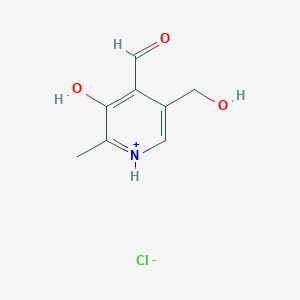
![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)
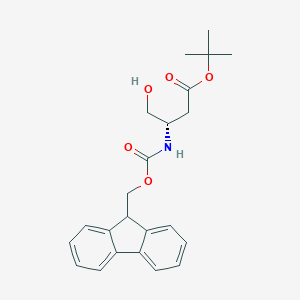
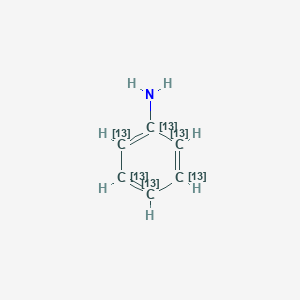
![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate](/img/structure/B144452.png)
![2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)](/img/structure/B144454.png)
